(2,4-Difluorophenyl) 4-fluorobenzoate
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Overview
Description
(2,4-Difluorophenyl) 4-fluorobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of fluorine atoms on both the phenyl and benzoate rings, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluorophenyl) 4-fluorobenzoate typically involves the esterification of 2,4-difluorophenol with 4-fluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. For instance, the use of continuous-flow double diazotization reactions has been reported for the synthesis of difluorobenzene derivatives, which can be further esterified to produce the target compound . This method offers advantages such as reduced reaction times and improved safety compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
(2,4-Difluorophenyl) 4-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic rings can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the aromatic rings.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted derivatives of the original compound, as well as the hydrolysis products 2,4-difluorophenol and 4-fluorobenzoic acid .
Scientific Research Applications
(2,4-Difluorophenyl) 4-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of (2,4-Difluorophenyl) 4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition or activation of specific pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- (2,4-Difluorophenyl)methyl 4-fluorobenzoate
- 4-Fluorobenzoate
- 2,4-Difluorophenol
Uniqueness
(2,4-Difluorophenyl) 4-fluorobenzoate is unique due to the specific arrangement of fluorine atoms on both the phenyl and benzoate rings. This structural feature imparts distinct chemical and physical properties, such as increased lipophilicity and stability, which are not observed in similar compounds .
Properties
IUPAC Name |
(2,4-difluorophenyl) 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-9-3-1-8(2-4-9)13(17)18-12-6-5-10(15)7-11(12)16/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDLPOKGAJVOLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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